molecular formula C12H12ClNO4S2 B5759587 5-chloro-N-(2,4-dimethoxyphenyl)-2-thiophenesulfonamide

5-chloro-N-(2,4-dimethoxyphenyl)-2-thiophenesulfonamide

Cat. No. B5759587
M. Wt: 333.8 g/mol
InChI Key: GNGNJQFYNAODDY-UHFFFAOYSA-N
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Description

5-Chloro-N-(2,4-dimethoxyphenyl)-2-thiophenesulfonamide is a chemical compound of interest due to its structural complexity and potential for various applications. Although direct studies on this specific compound are limited, related research on sulfonamide derivatives and thiophene-based compounds provides valuable insights into its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves reactions between sulfonyl chlorides and amines or between sulfonamides and other reactive intermediates. For example, cascade synthesis methods have been employed for the creation of complex sulfonamide derivatives, indicating that a similar approach could be feasible for the target compound (Rozentsveig et al., 2011).

Molecular Structure Analysis

Crystal structure analyses of sulfonamide derivatives reveal various molecular conformations stabilized by intra- and intermolecular interactions, such as hydrogen bonding and π-π interactions. The specific arrangement and electronic distribution significantly influence the compound's reactivity and physical properties (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Sulfonamide compounds participate in numerous chemical reactions, including coupling reactions, cyclizations, and substitutions, which are pivotal in synthesizing diverse organic molecules. The presence of the thiophene ring adds to the compound's reactivity, allowing for electrophilic substitutions and conjugation reactions that can be exploited in synthetic chemistry (Shakuntala et al., 2017).

Physical Properties Analysis

The physical properties of thiophene sulfonamides, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Intermolecular forces, including hydrogen bonding and van der Waals interactions, play significant roles in determining these properties. Detailed crystallography studies can provide insights into the molecular packing and interaction patterns, which in turn affect the compound's physical state and behavior (Beuchet et al., 1999).

properties

IUPAC Name

5-chloro-N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO4S2/c1-17-8-3-4-9(10(7-8)18-2)14-20(15,16)12-6-5-11(13)19-12/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGNJQFYNAODDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide

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